molecular formula C11H18N2O2 B8592567 6-methyl-1,3-dipropyl-2,4(1H,3H)-pyrimidinedione

6-methyl-1,3-dipropyl-2,4(1H,3H)-pyrimidinedione

Cat. No.: B8592567
M. Wt: 210.27 g/mol
InChI Key: CVTDHCYRKGQTOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-1,3-dipropyl-2,4(1H,3H)-pyrimidinedione is a useful research compound. Its molecular formula is C11H18N2O2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

6-methyl-1,3-dipropylpyrimidine-2,4-dione

InChI

InChI=1S/C11H18N2O2/c1-4-6-12-9(3)8-10(14)13(7-5-2)11(12)15/h8H,4-7H2,1-3H3

InChI Key

CVTDHCYRKGQTOT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=O)N(C1=O)CCC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N,N′ Dipropyl urea (10.0 g, 69.4 mmol) in pyridine (60 ml) was added acetic anhydride (21.6 ml, 229 mmol) and 4-(dimethylamino)pyridine (8.5 g, 69.4 mmol). The mixture was heated to 95° C. for 1.5 hours. The reaction mixture was cooled and the solvent was removed under vacuum. The residue was then dissolved in dichloromethane (200 ml) and washed with 2N HCl (2×60 ml) and saturated sodium bicarbonate (2×60 ml). The organic layer was concetrated and purified using column chromatography (2:1 Hexane:Ethyl Acetate) to yield 6-methyl-1,3-dipropyl-1,3-dihydropyrimidine-2,4-dione(4.0 g, M+1=210.92)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21.6 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

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